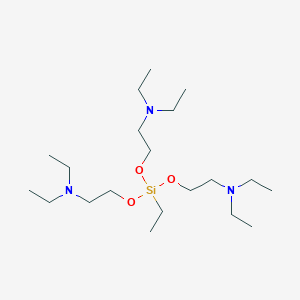

Ethyltris(2-diethylaminoethoxy)silane

Description

Ethyltris(2-diethylaminoethoxy)silane (CAS 15180-47-9) is a silane coupling agent with the molecular formula C₁₁H₂₇NO₃Si and a molecular weight of 249.42 g/mol . Its structure consists of an ethyl group bonded to a silicon atom, which is further substituted with three 2-diethylaminoethoxy groups. These functional groups enable the compound to act as a bridge between organic polymers and inorganic substrates by forming covalent bonds via hydrolysis and condensation reactions .

The diethylaminoethoxy groups confer unique properties, such as enhanced nucleophilicity and basicity, making this silane effective in applications requiring improved interfacial adhesion, such as composite materials, coatings, and adhesives . Its hydrolytic stability and reactivity are influenced by the electron-donating nature of the diethylamino groups, which may slow hydrolysis compared to alkoxy silanes while maintaining strong bonding capabilities .

Properties

CAS No. |

17146-75-7 |

|---|---|

Molecular Formula |

C20H47N3O3Si |

Molecular Weight |

405.7 g/mol |

IUPAC Name |

2-[bis[2-(diethylamino)ethoxy]-ethylsilyl]oxy-N,N-diethylethanamine |

InChI |

InChI=1S/C20H47N3O3Si/c1-8-21(9-2)15-18-24-27(14-7,25-19-16-22(10-3)11-4)26-20-17-23(12-5)13-6/h8-20H2,1-7H3 |

InChI Key |

VAUYQCSHTINUDX-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCO[Si](CC)(OCCN(CC)CC)OCCN(CC)CC |

Canonical SMILES |

CCN(CC)CCO[Si](CC)(OCCN(CC)CC)OCCN(CC)CC |

Other CAS No. |

17146-75-7 |

Synonyms |

Tris[2-(diethylamino)ethoxy]ethylsilane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Groups and Structural Differences

The table below compares Ethyltris(2-diethylaminoethoxy)silane with structurally related silane coupling agents:

Thermal and Physical Properties

- Boiling Point: Ethyltris(2-diethylaminoethoxy)silane has a lower boiling point (~250°C estimated) compared to triethoxy silanes like Benzyl(triethoxy)silane (340°C), affecting its suitability for high-temperature processes .

- Surface Activity: The diethylaminoethoxy groups reduce surface tension more effectively than methoxyethoxy groups, making Ethyltris(2-diethylaminoethoxy)silane superior as a wetting agent in polymer composites .

Industrial Relevance

- EMI Shielding: Silane coatings, including Ethyltris(2-diethylaminoethoxy)silane derivatives, improve the durability of copper-coated materials used in electromagnetic interference (EMI) shielding by protecting against mechanical and chemical degradation .

- Composite Manufacturing: Ethyltris(2-diethylaminoethoxy)silane enhances fiber-matrix adhesion in hybrid composites, outperforming untreated or alkoxy-silane-treated materials in mechanical strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.